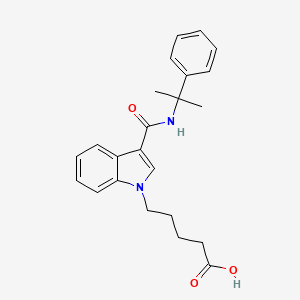
FIBF-d7 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FIBF-d7 (hydrochloride) is intended for use as an internal standard for the quantification of FIBF by GC- or LC-MS. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Quantification and Postmortem Distribution Studies : FIBF-d7, as a variant of 4-fluoroisobutyryl fentanyl (4-FiBF), has been analyzed in postmortem biological samples. A study by Zawadzki et al. (2021) developed an ultra-high-performance liquid chromatography-triple quadrupole tandem mass spectrometry method for quantifying 4-FiBF. This method helped determine its distribution in various biological fluids and tissues in cases of fatal intoxication, highlighting the compound's forensic relevance (Zawadzki, Wachełko, Chłopaś-Konowałek, & Szpot, 2021).
Drug Prevalence Analysis in Forensic Toxicology : Another study focused on 4-FiBF, examined its presence in blood samples from 247 cases at the New York City Office of Chief Medical Examiner. This study by Pardi et al. (2020) developed a quantitative method to analyze the significance of FIBF in these cases, providing essential data for forensic toxicology and understanding the prevalence of this compound in drug-related incidents (Pardi, Toriello, & Cooper, 2020).
Peripheral Vascular Effects in Antimigraine Drug Research : In a different context, research on peripheral vascular effects of antimigraine drugs by van Es et al. (1995) used the acronym FiBF to refer to finger blood flow, which is relevant in studying the effects of drugs like sumatriptan. Although not directly related to FIBF-d7, this research highlights the importance of specific blood flow studies in drug efficacy and safety assessments (van Es et al., 1995).
Propriétés
Formule moléculaire |
C23H22D7FN2O · HCl |
|---|---|
Poids moléculaire |
412 |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19;/h3-11,18,22H,12-17H2,1-2H3;1H/i1D3,2D3,18D; |
Clé InChI |
CPKORZNZDMLSFS-IAEYDMPTSA-N |
SMILES |
O=C(N(C1=CC=C(F)C=C1)C2CCN(CCC3=CC=CC=C3)CC2)C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H].Cl |
Synonymes |
4-Fluoroisobutyryl fentanyl-d7; 4-FIBF-d7; p-FIBF-d7; para-Fluoroisobutyryl fentanyl-d7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



